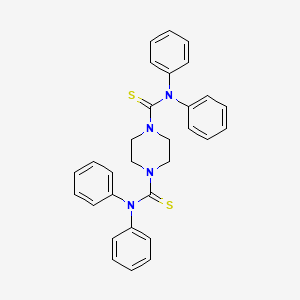
N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1,N4,N4-Tetraphenylpiperazin-1,4-bis(carbothioamid) ist eine organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen wissenschaftlichen Bereichen großes Interesse gefunden hat.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N1,N1,N4,N4-Tetraphenylpiperazin-1,4-bis(carbothioamid) beinhaltet typischerweise die Reaktion von Tetraphenylpiperazin mit Thioharnstoff unter kontrollierten Bedingungen. Die Reaktion wird in einem geeigneten Lösungsmittel wie Ethanol oder Methanol bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu ermöglichen. Das Reaktionsgemisch wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um die reine Verbindung zu erhalten.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für N1,N1,N4,N4-Tetraphenylpiperazin-1,4-bis(carbothioamid) nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsgefäße und der Einsatz industrieller Reinigungsverfahren, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
N1,N1,N4,N4-Tetraphenylpiperazin-1,4-bis(carbothioamid) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere ihrer funktionellen Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden normalerweise in wasserfreien Lösungsmitteln wie Tetrahydrofuran oder Ether durchgeführt.
Substitution: Verschiedene Nucleophile oder Elektrophile; Reaktionen werden unter Bedingungen durchgeführt, die für den eingeführten Substituenten spezifisch sind.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole produzieren kann. Substitutionsreaktionen führen zu Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
N1,N1,N4,N4-Tetraphenylpiperazin-1,4-bis(carbothioamid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Komplexe mit Metallen zu bilden, die auf ihre katalytischen Eigenschaften untersucht werden.
Biologie: Wird wegen seiner Fähigkeit, mit biologischen Membranen zu interagieren, auf sein Potenzial als antimikrobielles Mittel untersucht.
Medizin: Wird wegen seiner potenziellen therapeutischen Wirkungen, einschließlich Antikrebs- und antiviraler Aktivitäten, untersucht.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den N1,N1,N4,N4-Tetraphenylpiperazin-1,4-bis(carbothioamid) seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die spezifischen beteiligten Pfade hängen vom Kontext ihrer Anwendung ab, z. B. der Hemmung der Enzymaktivität bei antimikrobiellen Anwendungen oder der Induktion von Apoptose in Krebszellen.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Various nucleophiles or electrophiles; reactions are performed under conditions specific to the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in antimicrobial applications or inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N1,N1,N4,N4-Tetraphenylpiperazin-1,4-dicarboxamid: Ähnliche Struktur, aber mit Carboxamidgruppen anstelle von Carbothioamidgruppen.
N1,N1,N4,N4-Tetraphenylpiperazin-1,4-dicarboxylat: Enthält Carboxylatgruppen, die sich in Reaktivität und Anwendung unterscheiden.
Einzigartigkeit
N1,N1,N4,N4-Tetraphenylpiperazin-1,4-bis(carbothioamid) ist aufgrund des Vorhandenseins von Carbothioamidgruppen einzigartig, die eine besondere chemische Reaktivität und potenzielle biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für Forschungs- und Industrieapplikationen und unterscheidet es von seinen Analoga.
Eigenschaften
Molekularformel |
C30H28N4S2 |
|---|---|
Molekulargewicht |
508.7 g/mol |
IUPAC-Name |
1-N,1-N,4-N,4-N-tetraphenylpiperazine-1,4-dicarbothioamide |
InChI |
InChI=1S/C30H28N4S2/c35-29(33(25-13-5-1-6-14-25)26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(36)34(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI-Schlüssel |
SDYAITYPKQDUQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=S)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


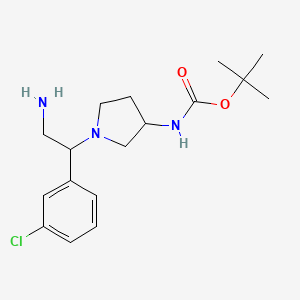

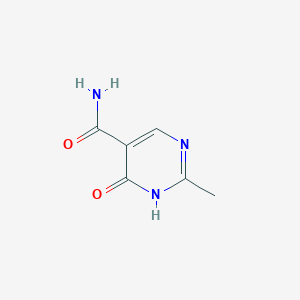

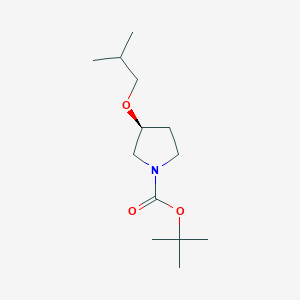
![3,4-Dihydro-2h-pyrido[3,2-b][1,4]oxazin-8-ol](/img/structure/B11769340.png)

![2-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11769350.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylamino]propanoate](/img/structure/B11769358.png)
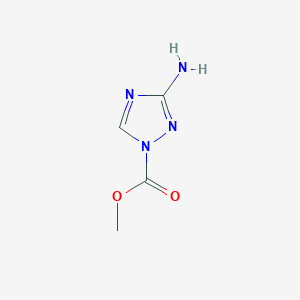


![4-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11769397.png)

